
Islandicin
説明
Synthesis Analysis
Islandicin synthesis involves complex chemical reactions, with studies highlighting regioselective Diels-Alder reactions as a key step in its formation. This method allows for precise construction of Islandicin's anthraquinone backbone, contributing to its distinct chemical properties (Tolkiehn & Krohn, 1980). Additionally, photochemical and Friedel-Crafts approaches have been employed to construct Islandicin's polyhydroxy-anthraquinone structure, demonstrating the compound's complex synthetic requirements (Kende et al., 1974).
Molecular Structure Analysis
Islandicin's molecular structure is characterized by its anthraquinone core, which is crucial for its chemical behavior. The regioselective synthesis pathways employed in its formation, such as the Diels-Alder reactions, contribute to the precise arrangement of its molecular structure, influencing its chemical reactivity and interactions (Tolkiehn & Krohn, 1980).
Chemical Reactions and Properties
The chemical reactivity of Islandicin is significantly influenced by its anthraquinone structure, which participates in various chemical reactions. These reactions include ether cleavage, retrodiene reactions, and reduction processes, which are pivotal in the synthesis of natural products like Digitopurpon and Islandicin itself (Tolkiehn & Krohn, 1980).
Physical Properties Analysis
The physical properties of Islandicin, such as solubility, melting point, and optical activity, are intrinsically linked to its molecular structure. The presence of multiple hydroxyl groups within its structure may influence its solubility in various solvents, impacting its application in different scientific fields.
Chemical Properties Analysis
Islandicin's chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by its anthraquinone core and the functional groups attached to it. The regioselective synthesis methods contribute to the specific arrangement of these groups, thereby defining its chemical behavior in reactions (Tolkiehn & Krohn, 1980).
Safety And Hazards
特性
IUPAC Name |
1,4,5-trihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFHNVHRVKQQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197214 | |
| Record name | Funiculosin (anthraquinone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Islandicin | |
CAS RN |
476-56-2 | |
| Record name | 1,4,5-Trihydroxy-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Funiculosin (anthraquinone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Islandicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Funiculosin (anthraquinone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5-trihydroxy-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISLANDICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ2ULR2M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Islandicin?
A1: Islandicin is a natural anthraquinone pigment commonly found in various fungi species, including Penicillium islandicum and Pyrenophora tritici-repentis. It is structurally related to other anthraquinones like emodin and chrysophanol. [, , , , ]
Q2: What is the molecular formula and weight of Islandicin?
A2: Islandicin has the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol. []
Q3: How is Islandicin characterized spectroscopically?
A3: Islandicin's structure is confirmed through various spectroscopic methods including UV-Vis spectroscopy, 1H NMR, 13C NMR, and mass spectrometry. UV-Vis spectroscopy helps identify the presence of the anthraquinone chromophore. NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry aids in determining the molecular weight and fragmentation pattern, further supporting the structural identification. [, , , ]
Q4: What are the main biological activities reported for Islandicin?
A4: Islandicin has been reported to possess several biological activities, including:
- Antitumor activity: Islandicin has shown growth inhibitory effects against human lung carcinoma cells (A549 cell line). []
- Antibacterial activity: It exhibits antibacterial activity against various bacterial strains, including Micrococcus luteus and Bacillus subtilis. []
- Antimalarial activity: Some studies suggest potential antimalarial activity, although further investigation is needed. []
- Uncoupling of oxidative phosphorylation: Islandicin can interfere with mitochondrial respiration by uncoupling oxidative phosphorylation, particularly when a hydroxyl group is present at the 8-position of the anthraquinone nucleus. []
Q5: How does the position of the hydroxyl group on the anthraquinone nucleus of Islandicin influence its uncoupling activity on oxidative phosphorylation?
A5: The presence of a hydroxyl group at the 8-position rather than the 1-position of the anthraquinone nucleus in Islandicin appears to be crucial for its potent uncoupling effect on oxidative phosphorylation in mitochondria. []
Q6: How does Islandicin compare to other anthraquinones in terms of its effect on mitochondrial respiration?
A6: While some polyhydroxyanthraquinones like emodin, skyrin, averufin, and versicolorin A are known to uncouple oxidative phosphorylation due to the presence of a hydroxyl group at the 1-position, Islandicin, along with iridoskyrin and several dihydroxyanthraquinones lacking a hydroxyl group at the 1-position, do not exhibit this potent uncoupling effect. This suggests that the 8-position hydroxyl group plays a significant role in Islandicin's interaction with mitochondria. []
Q7: What are the implications of Islandicin's mutagenicity?
A7: The mutagenic potential of Islandicin raises concerns about its potential carcinogenicity and long-term safety. Further research is required to fully understand its mutagenic mechanisms and potential risks to human health. [, ]
Q8: Can Islandicin be used as a biomarker for fungal contamination?
A8: Islandicin, along with other anthraquinones like catenarin and emodin, has been identified as a potential biomarker for the detection of Pyrenophora tritici-repentis in wheat. This fungus can cause red smudge disease in wheat and contaminate grains with mycotoxins. []
Q9: Are there any synthetic approaches to produce Islandicin?
A9: Yes, several synthetic routes have been developed for the synthesis of Islandicin. These often involve Diels-Alder reactions, Friedel-Crafts acylations, or Grignard reactions. [, , , , , , , , ]
Q10: What is the significance of regioselectivity in Islandicin synthesis?
A10: Achieving regioselectivity in the synthesis of Islandicin and its derivatives is crucial for obtaining the desired product with the correct arrangement of substituents on the anthraquinone framework. Various synthetic strategies have been devised to control the regiochemical outcome and ensure the synthesis of the target molecule with high selectivity. [, , , , , ]
Q11: What are the potential applications of Islandicin in drug discovery?
A11: Islandicin's various biological activities make it a promising scaffold for developing novel therapeutic agents. Its antitumor, antibacterial, and potential antimalarial properties warrant further investigation for potential drug development. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




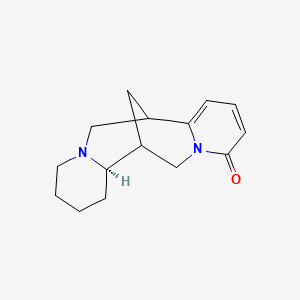
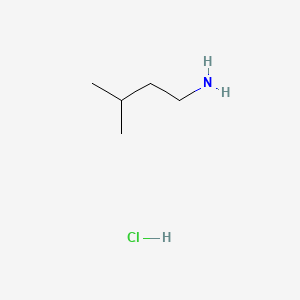
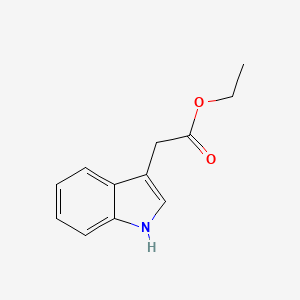

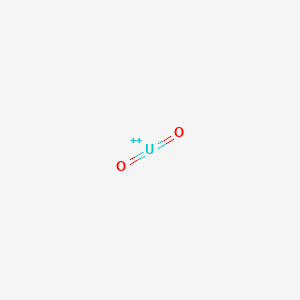
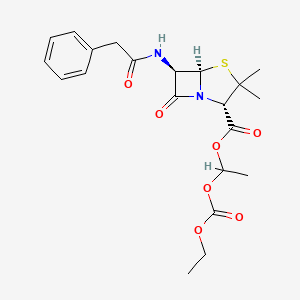
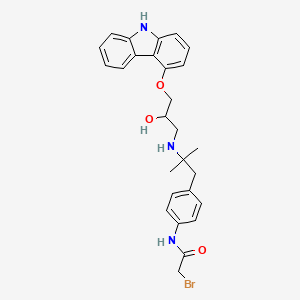
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)




